molecular formula C17H19N3O2 B2688186 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034437-69-7

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2688186
CAS No.: 2034437-69-7
M. Wt: 297.358
InChI Key: HCFSBCNSVJZWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring linked to a piperidine moiety, which is further substituted with a 4-methylbenzoyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-methylbenzoyl chloride and piperidine.

    Attachment of the Pyridazine Ring: The piperidine intermediate is then reacted with a pyridazine derivative under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(4-methylbenzoyl)piperidin-3-yl]oxy}pyridazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-methylphenyl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-6-8-14(9-7-13)17(21)20-11-3-4-15(12-20)22-16-5-2-10-18-19-16/h2,5-10,15H,3-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSBCNSVJZWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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